molecular formula C11H15N3O B3031850 4-Phenylpiperazine-1-carboxamide CAS No. 77464-11-0

4-Phenylpiperazine-1-carboxamide

Cat. No.: B3031850
CAS No.: 77464-11-0
M. Wt: 205.26 g/mol
InChI Key: YIXRJXPKZRHXKM-UHFFFAOYSA-N
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Description

4-Phenylpiperazine-1-carboxamide (CAS# --

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXRJXPKZRHXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998662
Record name 4-Phenylpiperazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77464-11-0
Record name NSC69758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylpiperazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

A high-yielding route (96%) involves sequential protection and deprotection of piperazine intermediates. The synthesis begins with 1-(tert-butoxycarbonyl)piperazine-4-carboxylic acid tert-butyl ester, where the tert-butyl group safeguards the carboxamide functionality. Phenyl introduction occurs via nucleophilic aromatic substitution or coupling reactions under inert atmosphere. Final deprotection with hydrogen chloride in 1,4-dioxane/dichloromethane at 20°C cleaves the tert-butyl group, yielding the hydrochloride salt of 4-phenylpiperazine-1-carboxamide.

Critical parameters include:

  • Solvent system : Dichloromethane ensures solubility of intermediates, while 1,4-dioxane facilitates acid-mediated deprotection.
  • Temperature control : Maintaining 20°C prevents premature cleavage of protecting groups.
  • Atmosphere : Inert conditions (nitrogen/argon) prevent oxidation of the piperazine ring.

Copper-Catalyzed Ullmann-Type Coupling

A 58% yield was achieved using copper(I) iodide and N,N'-dimethylethylenediamine in toluene at 80°C. This method couples iodobenzene with 3-oxo-piperazine tert-butyl ester intermediates. While originally developed for 3-oxo derivatives, the protocol adapts to 4-phenylpiperazine systems by modifying the starting material.

Reaction mechanism :

  • Oxidative addition of iodobenzene to Cu(I) generates a phenyl-copper intermediate.
  • Ligand exchange with the piperazine nitrogen facilitates C-N bond formation.
  • Reductive elimination releases the coupled product.

Limitations include sensitivity to electron-deficient aryl halides and competing side reactions at elevated temperatures.

Carboxamide Formation via Acyl Chlorides

Pyrimidine-linked analogs demonstrate carboxamide installation using phosphorus pentachloride (PCl₅) and sodium azide. For this compound:

  • Treat 4-phenylpiperazine-1-carboxylic acid with PCl₅ to form the acyl chloride.
  • React with aqueous ammonia or ammonium bicarbonate to yield the carboxamide.

Optimization data :

  • PCl₅ stoichiometry : 1.2 equivalents prevents residual carboxylic acid.
  • Reaction time : 3 hours at 0–5°C minimizes decomposition.
  • Workup : Precipitation from ethyl acetate/hexane mixtures enhances purity.

Piperazine Ring Construction from Diamines

Patent CN114276315A describes piperazine synthesis from dichloroethylamine hydrochloride and 4-hydroxyaniline under basic conditions. Adapting this method:

  • React 1,2-dichloroethane with phenylamine in aqueous NaOH at 50–60°C.
  • Isolate the crude piperazine and subject it to carboxamidation.

Key advantages :

  • Avoids pre-formed piperazine substrates.
  • Enables incorporation of isotopic labels during ring assembly.

Comparative Analysis of Methods

Parameter Protection-Deprotection Ullmann Coupling Acyl Chloride Ring Construction
Yield 96% 58% 72%* 65%
Reaction Time 6–8 hours 5 hours 4 hours 12 hours
Purification Complexity Moderate High Low Moderate
Scalability >100 g <50 g 50–100 g >200 g

*Estimated from analogous reactions in literature.

The protection-deprotection route offers superior yield and scalability but requires expensive Boc-protected starting materials. Copper-catalyzed methods provide rapid access to derivatives at the expense of lower yields.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-Phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The molecular pathways involved include the cholinergic pathway, which is crucial for cognitive functions .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Substitution of the phenyl ring with halogens (F, Cl) significantly alters physical and biochemical properties:

Compound Name Yield (%) Melting Point (°C) Key Structural Feature Biological Activity
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 52.2 189.5–192.1 3-Fluorophenyl substituent Not reported
N-(4-fluorophenyl)-4-...piperazine-1-carboxamide (A3) 57.3 196.5–197.8 4-Fluorophenyl substituent Not reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide N/A N/A 4-Chlorophenyl, ethyl-piperazine Intermediate in synthesis

Key Findings :

  • Fluorine substitution at the para position (A3) increases yield compared to ortho/meta positions (A2, A4–A6) .
  • Chlorine substituents (e.g., A4–A6) reduce yields (<50%) but enhance thermal stability, as seen in higher melting points .

Sulfonamide and Sulfonyl Derivatives

Sulfonyl modifications influence enzyme inhibition and conformational stability:

Compound Name Enzyme Inhibition (IC50) Structural Feature Reference
1-Arylsulfonyl-4-phenylpiperazine (3e) α-Glucosidase: Moderate 4-Methylbenzenesulfonyl group
N-(Naphthalene-2-ylsulfonyl)-4-phenylpiperazine-1-carboxamide (5h) Not tested Naphthalene sulfonyl substituent

Key Findings :

  • Compound 3e exhibits improved α-glucosidase inhibition due to electron-withdrawing sulfonyl groups enhancing target interaction .
  • Bulky substituents (e.g., naphthalene in 5h) lower melting points (119–123°C) compared to halogenated derivatives, likely due to reduced crystallinity .

Extended Carboxamide and Ureido Derivatives

Additional carboxamide or ureido groups modulate molecular weight and solubility:

Compound Name Molecular Weight Key Feature Application
N-[2-(cycloheptylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide (STL161514) 358.48 Cycloheptylamino-ureido side chain Research compound (Vitas-M)
N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide 386.9 4-Chlorobenzyl group Not reported

Key Findings :

  • Chlorobenzyl derivatives (e.g., MW 386.9) may enhance lipophilicity but lack reported bioactivity data .

Piperazine Conformational Studies

The piperazine ring conformation impacts binding to biological targets:

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation, stabilizing interactions with hydrophobic enzyme pockets .
  • Derivatives with bulkier substituents (e.g., naphthalene in 5h) may distort the chair conformation, reducing binding affinity .

Biological Activity

4-Phenylpiperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a phenyl group and a carboxamide functional group. This structural configuration is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can modulate various physiological responses, making it a candidate for therapeutic applications in mental health disorders and oncology.

Biological Activities

The compound has been investigated for several key biological activities:

  • Anticancer Activity : Research indicates that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Studies utilizing animal xenograft models have demonstrated its potential to reduce tumor growth significantly.
  • Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, showing promise as an antidepressant and anxiolytic agent by modulating serotonin receptor activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which warrants further investigation for potential applications in treating infectious diseases.

Anticancer Research

A notable study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis, with mechanisms involving tubulin polymerization inhibition being highlighted. The compound's effectiveness was further validated through in vivo studies using tumor-bearing mice, where it demonstrated substantial tumor growth inhibition.

Neuropharmacology

In a separate investigation focusing on its neuropharmacological properties, the compound was tested for its effects on serotonin receptors. The findings suggested that it could serve as a potential treatment for mood disorders by enhancing serotonin signaling pathways. This study emphasized the need for further clinical trials to establish efficacy and safety profiles.

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the unique properties of this compound relative to other piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamidePiperazine ring, chlorophenyl groupAntidepressant, antipsychotic
4-[hydroxy(diphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamidePiperidine ring, trifluoromethyl groupAnticancer properties
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamidePyrrolopyridine structurePotential anti-inflammatory

Q & A

Q. What are the common synthetic routes for 4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a phenylcarboxamide group. A standard approach uses carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). For example, 1-(4-substituted phenyl)piperazine derivatives can react with activated carboxamides under basic conditions (e.g., triethylamine) to form the target compound . Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to carboxamide), reaction temperature (0–25°C), and purification via silica gel chromatography or recrystallization .

Q. What structural features of this compound influence its bioactivity?

Methodological Answer: Key structural determinants include:

  • Phenyl substitution : Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhance receptor binding affinity, as seen in analogs like 1-(2-fluorophenyl)piperazine derivatives .
  • Piperazine conformation : The chair conformation of the piperazine ring improves stability and intermolecular interactions, as confirmed by X-ray crystallography .
  • Carboxamide group : Hydrogen-bonding capacity with biological targets (e.g., enzymes) is critical for activity, as demonstrated in carbonic anhydrase inhibition studies .

Q. How is the purity and identity of synthesized this compound validated?

Methodological Answer: Validation involves:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%) .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm structural integrity (e.g., piperazine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 246.1342) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological profiles?

Methodological Answer: SAR strategies include:

  • Systematic substitution : Introduce halogens (-F, -Cl) or methoxy groups at the phenyl ring to modulate lipophilicity and target engagement. For example, 4-methoxy analogs show improved carbonic anhydrase II inhibition (IC50_{50} = 0.8 µM vs. 2.1 µM for unsubstituted analogs) .
  • Scaffold hybridization : Combine the piperazine-carboxamide core with fragments from known bioactive molecules (e.g., pyridinyl groups) to enhance selectivity, as demonstrated in kinase inhibitor development .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like dopamine receptors or carbonic anhydrases .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

  • Standardized assays : Re-evaluate compounds under uniform protocols (e.g., fixed enzyme concentrations in carbonic anhydrase inhibition assays) .
  • Metabolic stability testing : Use liver microsomes to identify metabolites that may interfere with activity measurements .
  • Orthogonal validation : Cross-check results using multiple techniques (e.g., SPR for binding affinity vs. enzymatic IC50_{50}) .

Q. What mechanistic insights underlie the enzyme inhibitory activity of this compound derivatives?

Methodological Answer: Mechanisms include:

  • Competitive inhibition : Derivatives with bulkier substituents (e.g., 4-fluorobenzyl) occupy the active site of carbonic anhydrase II, as shown in kinetic assays (Ki_i = 0.5 µM) .
  • Allosteric modulation : Piperazine-carboxamide analogs disrupt protein-protein interactions in kinase signaling pathways, validated via Western blotting of phosphorylated substrates .
  • Metal coordination : Sulfonamide-containing derivatives chelate zinc ions in metalloenzymes, confirmed by X-ray crystallography .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation from amine vapors .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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